molecular formula C17H23N3O2S B2815431 N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1280886-79-4

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Cat. No.: B2815431
CAS No.: 1280886-79-4
M. Wt: 333.45
InChI Key: PJXQFKOXAZJHGG-UHFFFAOYSA-N
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Description

N-[2-(Diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide is a synthetic small molecule characterized by a pyridine-3-carboxamide core substituted with a methylsulfanyl group at position 2 and a diethylaminoethyl-furan moiety at the carboxamide nitrogen.

Properties

IUPAC Name

N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-4-20(5-2)14(15-9-7-11-22-15)12-19-16(21)13-8-6-10-18-17(13)23-3/h6-11,14H,4-5,12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXQFKOXAZJHGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(CNC(=O)C1=C(N=CC=C1)SC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Furan-2-yl Ethylamine Intermediate

      Starting Materials: Furan-2-carboxaldehyde and diethylamine.

      Reaction: The furan-2-carboxaldehyde is reacted with diethylamine in the presence of a reducing agent such as sodium borohydride to form 2-(diethylamino)-2-(furan-2-yl)ethanol.

      Conditions: The reaction is typically carried out in anhydrous ethanol at room temperature.

  • Conversion to the Pyridine Carboxamide

      Starting Materials: 2-(diethylamino)-2-(furan-2-yl)ethanol and 2-(methylsulfanyl)pyridine-3-carboxylic acid.

      Reaction: The intermediate is then reacted with 2-(methylsulfanyl)pyridine-3-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

      Conditions: This reaction is typically carried out in dichloromethane at low temperatures (0-5°C) to prevent side reactions.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives.

  • Reduction

      Reagents: Reducing agents like lithium aluminum hydride or sodium borohydride.

      Products: Reduction of the carboxamide group can yield the corresponding amine.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Products: Substitution reactions at the pyridine ring can lead to various substituted pyridine derivatives.

Common Reagents and Conditions

    Oxidation: Typically carried out in acidic or basic aqueous solutions at elevated temperatures.

    Reduction: Conducted in anhydrous solvents such as ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Performed in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide can serve as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it a valuable intermediate in the synthesis of heterocyclic compounds.

Biology

This compound has potential applications in the development of new pharmaceuticals. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery programs aimed at treating diseases such as cancer, infections, and neurological disorders.

Medicine

In medicinal chemistry, this compound could be explored for its pharmacological properties. Its ability to modulate biological pathways could lead to the development of new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)-2-(furan-2-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The diethylamino group could facilitate binding to biological targets, while the furan and pyridine rings could participate in π-π interactions or hydrogen bonding.

Comparison with Similar Compounds

Methylsulfanyl vs. Sulfonyl/Thioether Groups

  • Comparison: 5-(4-Chlorophenyl)-3-ethylsulfonyl-N-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]pyridine-2-carboxamide (Compound P2): The sulfonyl group (-SO₂-) increases electronegativity and hydrogen-bonding capacity, improving target affinity but reducing metabolic stability compared to methylsulfanyl .

Positional Isomerism and Heterocyclic Modifications

  • Target Compound : Pyridine-3-carboxamide with a furan-2-yl substitution.
  • Comparison: N-[(2S)-2-(4-Bromophenyl)-4-oxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide: Replacement of the diethylaminoethyl-furan group with a thiazolidinone ring introduces rigidity and hydrogen-bonding motifs, likely improving selectivity for proteases or kinases .

Amide Side Chain Modifications

Diethylaminoethyl-Furan vs. Aromatic/Linear Chains

  • Target Compound: The diethylaminoethyl-furan side chain provides moderate lipophilicity (logP ~3.5 estimated) and conformational flexibility.
  • Comparison: N-[2-(Diethylamino)ethyl]-5-[(Z)-(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide: The indole-derived side chain introduces planar aromaticity, favoring intercalation into hydrophobic protein pockets (e.g., tyrosine kinase inhibitors) . Ethyl N-[3-(N,N-dimethylcarbamoyl)pyridin-2-ylsulfonyl]carbamate: A sulfonylcarbamate side chain increases polarity, likely reducing blood-brain barrier penetration compared to the target compound .

Physicochemical and Bioactivity Trends

Property Target Compound Comparable Compound (Evidence ID) Key Difference
logP ~3.5 (estimated) 2.8 (Compound P2, sulfonyl group) Higher lipophilicity favors membrane permeability.
Hydrogen Bonding 2 acceptors, 1 donor 4 acceptors, 2 donors (Compound P2) Reduced H-bond capacity may limit target affinity.
Metabolic Stability Moderate (methylsulfanyl) Low (sulfonylurea in ) Methylsulfanyl less prone to hydrolysis.
Structural Flexibility High (diethylaminoethyl chain) Low (thiazolidinone in ) Flexibility may enhance off-target interactions.

Research Implications

The target compound’s structural hybridity positions it between kinase inhibitors (e.g., indole-containing analogs in ) and herbicides (e.g., sulfonylureas in ). Its methylsulfanyl group offers a balance between electronic modulation and metabolic stability, while the diethylaminoethyl-furan moiety could be optimized for CNS penetration or peripheral targeting. Future studies should explore:

SAR of the Furan Substituent : Comparison with thiophene or pyrrole analogs (absent in evidence) to assess heterocyclic influence.

Methylsulfanyl vs. Sulfoxide/Sulfone Derivatives : As seen in (P1 vs. P2), oxidation state impacts both potency and pharmacokinetics.

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